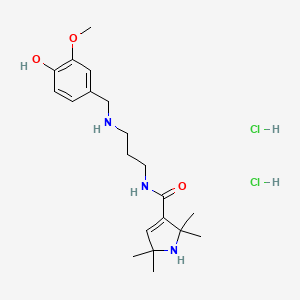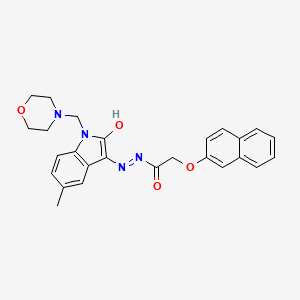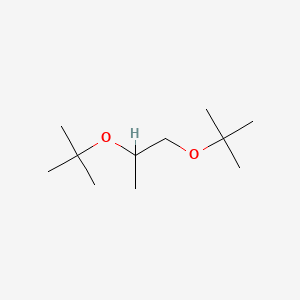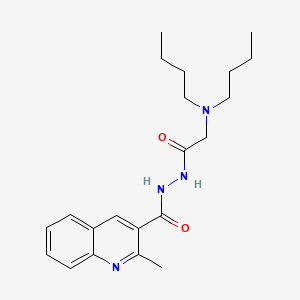
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry. This particular compound is known for its potential biological activities and is used in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline-4-carboxylic acid with dibutylamine and acetic hydrazide under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods often involve the use of flow reactors and strong acids to facilitate the reaction. The Doebner–von Miller reaction protocol is one of the preferred methods for synthesizing 2-methylquinoline derivatives .
Analyse Des Réactions Chimiques
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dibutylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Mécanisme D'action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in the biological processes of pathogens. For example, its antiviral activity may be due to the inhibition of viral replication enzymes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparaison Avec Des Composés Similaires
4-Quinolinecarboxylic acid, 2-methyl-, 2-((dibutylamino)acetyl)hydrazide can be compared with other similar compounds in the quinoline family, such as:
2-Methylquinoline-4-carboxylic acid: A precursor in the synthesis of the target compound.
2-Styrylquinoline-4-carboxylic acids: Known for their anti-inflammatory and antimicrobial activities.
4-Arylquinoline-2-carboxylate derivatives: These compounds show antiprotozoal activity against parasites like Toxoplasma gondii.
The uniqueness of this compound lies in its specific dibutylaminoacetyl hydrazide group, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
134341-02-9 |
|---|---|
Formule moléculaire |
C21H30N4O2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
N'-[2-(dibutylamino)acetyl]-2-methylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C21H30N4O2/c1-4-6-12-25(13-7-5-2)15-20(26)23-24-21(27)18-14-17-10-8-9-11-19(17)22-16(18)3/h8-11,14H,4-7,12-13,15H2,1-3H3,(H,23,26)(H,24,27) |
Clé InChI |
FANOKEXDKMFQHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC(=O)NNC(=O)C1=CC2=CC=CC=C2N=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


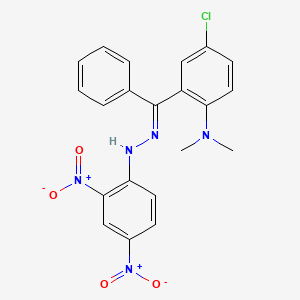
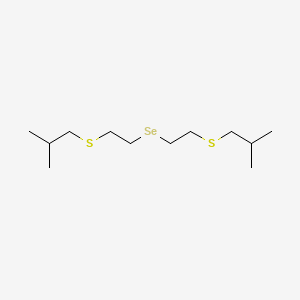

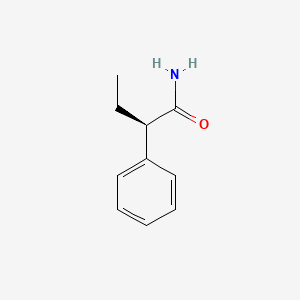
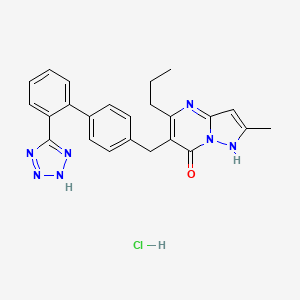
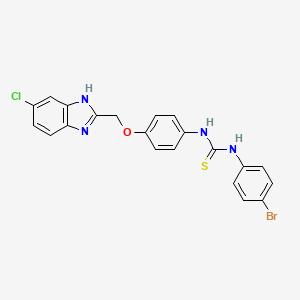
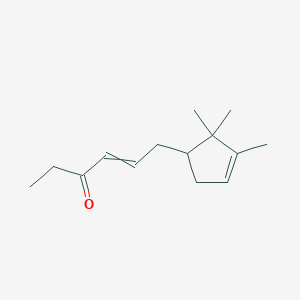
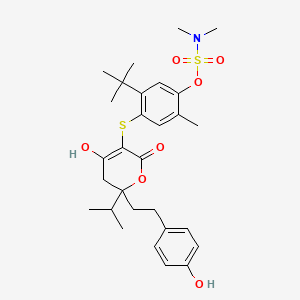
![2-Aminoethanol;chromium;hydron;2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid;hydrate](/img/structure/B12723652.png)

